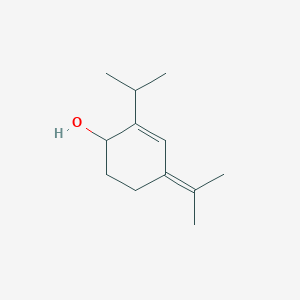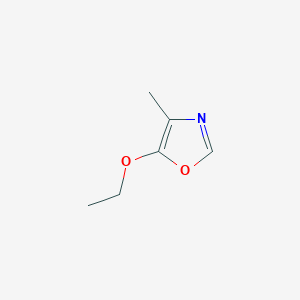
3-Methoxy-4,5-methylenedioxycinnamaldehyde
描述
3-Methoxy-4,5-methylenedioxycinnamaldehyde is an organic compound with the chemical formula C11H10O4. It is a benzodioxole derivative and is known for its unique aromatic properties. This compound is a colorless to pale yellow solid and is recognized for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .
准备方法
The synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde typically involves the reaction of 3-methoxycinnamaldehyde with silver nitrate, followed by a reduction reaction . The detailed steps are as follows:
Reaction with Silver Nitrate: 3-Methoxycinnamaldehyde is reacted with silver nitrate to form an intermediate compound.
Reduction: The intermediate compound is then reduced to yield this compound.
For industrial production, the process is scaled up, ensuring the reaction conditions are optimized for higher yields and purity. The compound is usually stored at 2-8°C to maintain its stability .
化学反应分析
3-Methoxy-4,5-methylenedioxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-Methoxy-4,5-methylenedioxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its biological activities make it a subject of study for its potential therapeutic effects.
Medicine: Research is ongoing to explore its anticancer properties and its role in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
作用机制
The mechanism of action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and anti-inflammatory effects are linked to its ability to inhibit the growth of bacteria and reduce inflammation through the modulation of specific signaling pathways .
相似化合物的比较
3-Methoxy-4,5-methylenedioxycinnamaldehyde is unique due to its specific structure and biological activities. Similar compounds include:
3,4-Methylenedioxycinnamaldehyde: Lacks the methoxy group, resulting in different biological activities.
4-Methoxycinnamaldehyde: Lacks the methylenedioxy group, affecting its chemical reactivity and biological properties.
属性
IUPAC Name |
(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBSQBMNIILBR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228770 | |
| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74683-19-5, 54976-67-9 | |
| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74683-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 137 °C | |
| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 3-Methoxy-4,5-methylenedioxycinnamaldehyde?
A1: this compound has been identified as a novel constituent in Canella winterana []. It has also been found as a metabolite in Cassia grandis [].
Q2: Why is there interest in synthesizing this compound?
A2: The isolation of this compound from natural sources may be complex or yield limited quantities. A short synthesis method for trans-3-Methoxy-4,5-methylenedioxycinnamaldehyde has been developed [], likely to facilitate further research into its properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)











![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
